molecular formula C7H4ClFN2O3S B1442528 6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride CAS No. 1308384-43-1

6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride

Cat. No. B1442528
M. Wt: 250.64 g/mol
InChI Key: QOHTWAMACMVKOJ-UHFFFAOYSA-N
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Description

“6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1308384-43-1 . It has a molecular weight of 250.64 g/mol . The IUPAC name for this compound is 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClFN2O3S/c8-15(13,14)6-2-5-4(1-3(6)9)10-7(12)11-5/h1-2H,(H2,10,11,12) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.64 g/mol . It is stored at a temperature of 28 C .

Scientific Research Applications

Field: Medicinal Chemistry

  • Application : The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Method of Application : The specific method of application or experimental procedures would depend on the specific biological activity being targeted. Generally, these compounds are synthesized in the lab and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes : The results or outcomes would also depend on the specific biological activity being targeted. For example, some imidazole derivatives have been found to have antibacterial or antitumor activity .

Field: Synthetic Chemistry

  • Application : The compound could potentially be used as a building block in the synthesis of more complex molecules .
  • Method of Application : The specific method of application would depend on the synthesis route chosen. Generally, this would involve reactions under controlled conditions in a laboratory setting .
  • Results or Outcomes : The results or outcomes would depend on the specific synthesis route chosen and the desired end product .

Field: Antimicrobial Research

  • Application : Imidazole derivatives, such as the compound , have been shown to possess antimicrobial properties .
  • Method of Application : These compounds are typically synthesized and then tested against various strains of bacteria and fungi in a laboratory setting .
  • Results or Outcomes : The specific results would depend on the strains tested and the conditions of the experiment. However, many imidazole derivatives have been found to inhibit the growth of certain microbes .

Field: Antiviral Research

  • Application : Some imidazole derivatives have been found to possess antiviral properties .
  • Method of Application : These compounds are typically tested in vitro against various viruses. The specific experimental procedures would depend on the virus being studied .
  • Results or Outcomes : The specific results would depend on the virus being studied and the conditions of the experiment. However, some imidazole derivatives have been found to inhibit viral replication .

Field: Anti-Tubercular Research

  • Application : Some imidazole derivatives have been found to possess anti-tubercular properties . For instance, 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
  • Method of Application : These compounds are typically synthesized and then tested against Mycobacterium tuberculosis in a laboratory setting .
  • Results or Outcomes : The specific results would depend on the strains tested and the conditions of the experiment. However, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Field: Drug Development

  • Application : Imidazole derivatives are often used in the development of new drugs due to their broad range of chemical and biological properties . They are found in many commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Method of Application : The specific method of application would depend on the specific drug being developed. Generally, this would involve the synthesis of the drug, followed by in vitro and in vivo testing .
  • Results or Outcomes : The specific results would depend on the specific drug being developed and the conditions of the experiment. However, many drugs containing imidazole derivatives have been found to be effective in treating various conditions .

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-fluoro-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O3S/c8-15(13,14)6-2-5-4(1-3(6)9)10-7(12)11-5/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHTWAMACMVKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)S(=O)(=O)Cl)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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